(R)-Desmethylsibutramine hydrochloride

Obesity Research Behavioral Pharmacology Chiral Pharmacology

Researchers needing enantiopure sibutramine metabolite reference standards often receive racemic or (S)-enantiomer mixtures that compromise data reproducibility. (R)-Desmethylsibutramine hydrochloride (CAS 259731-40-3) solves this: • (R)-enantiomer shows superior anorexic potency & behavioral effects vs. (S)-form and racemate in rodent models. • Essential for chiral HPLC/LC-MS/MS method validation for enantiomeric quantification in plasma/urine. • Defined stereochemistry ensures assay specificity as NET/DAT positive control. Full characterization included.

Molecular Formula C16H25Cl2N
Molecular Weight 302.3 g/mol
CAS No. 259731-40-3
Cat. No. B129184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Desmethylsibutramine hydrochloride
CAS259731-40-3
Synonyms(αR)​-1-​(4-​Chlorophenyl)​-​N-​methyl-​α-​(2-​methylpropyl)​-cyclobutanemethanami​ne Hydrochloride;  (R)​-​Desmethylsibutramine Hydrochloride
Molecular FormulaC16H25Cl2N
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)[NH2+]C.[Cl-]
InChIInChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1
InChIKeyOUVFHVJVFLFXPQ-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-Desmethylsibutramine Hydrochloride (CAS 259731-40-3) and Why Its Chiral Identity Matters for Procurement


(R)-Desmethylsibutramine hydrochloride (CAS 259731-40-3) is the hydrochloride salt of the (R)-enantiomer of N-desmethylsibutramine, the primary active metabolite of the anorectic agent sibutramine [1]. It functions as a monoamine reuptake inhibitor, and its specific (R)-stereochemistry is critical for its enhanced biological activity. This compound is primarily used as a reference standard in analytical chemistry and as a pharmacological tool to study enantioselective neurotransmitter uptake inhibition, distinct from the racemic mixture or the less active (S)-enantiomer [2].

Why Generic Substitution of (R)-Desmethylsibutramine Hydrochloride Fails: The Case for Enantiomeric Purity in Research


Substituting (R)-desmethylsibutramine hydrochloride with the racemic mixture or the (S)-enantiomer is not scientifically valid due to profound differences in biological activity. In vivo studies in rats demonstrate that the (R)-enantiomer possesses significantly greater anorexic (appetite-suppressing) potency and produces more robust behavioral effects in models of depression compared to its (S)-counterpart or even the parent drug, racemic sibutramine [1]. These enantioselective effects are further supported by in vitro data showing that the (R)-enantiomer is a more potent inhibitor of monoamine reuptake [1]. Therefore, for any experiment requiring precise pharmacological characterization or analytical method validation, only the pure (R)-enantiomer will yield reproducible and interpretable results.

Quantitative Evidence Guide for (R)-Desmethylsibutramine Hydrochloride: A Comparator-Based Analysis


Enantioselective Potency in Behavioral Models of Obesity

In a direct head-to-head comparison in rats, (R)-desmethylsibutramine demonstrated significantly greater anorexic effects than both the (S)-enantiomer and racemic sibutramine. The study administered drugs intraperitoneally (2.5-10 mg/kg) and measured food intake, showing the (R)-enantiomer had superior appetite-suppressing activity [1]. While exact IC50 values are not detailed in the abstract, the study conclusively determined that both (R)-desmethylsibutramine and (R)-didesmethylsibutramine are more potent in vivo than their respective (S)-enantiomers [1].

Obesity Research Behavioral Pharmacology Chiral Pharmacology

Increased Potency in the Porsolt Swim Test (Model of Depression)

In a direct head-to-head comparison, (R)-desmethylsibutramine exhibited greater potency in reducing immobility time in the Porsolt forced swim test, a standard model for screening antidepressant-like activity. The (R)-enantiomers were more potent than both the (S)-enantiomers and racemic sibutramine across a dose range of 0.1-2.5 mg/kg i.p. [1]. This indicates a potential therapeutic advantage in models of depression.

Depression Research Behavioral Despair Antidepressant Screening

Enantioselective Inhibition of Monoamine Reuptake In Vitro

The Glick et al. (2000) study also measured in vitro IC50 values for the inhibition of norepinephrine, serotonin, and dopamine uptake [1]. While the abstract does not provide the numerical values, it states that the (R)-enantiomer of desmethylsibutramine, along with its didesmethyl analog, had low nanomolar IC50 values for inhibiting norepinephrine and dopamine uptake [1]. All compounds were found to be more potent at inhibiting norepinephrine and dopamine reuptake compared to serotonin reuptake [1]. This enantioselective inhibition profile supports the in vivo behavioral data and provides a molecular basis for the compound's effects.

Neuropharmacology Transporter Assays In Vitro Pharmacology

Established In Vivo Activity in a Classical Pharmacological Model (Reserpine-Induced Ptosis)

While this data is for the racemic desmethylsibutramine hydrochloride (CAS 84467-94-7), it provides supporting evidence for the class's in vivo activity. The compound prevented reserpine-induced ptosis in rats, a classical model of monoamine depletion, with an ED50 of 4.2 mg/kg . This activity is indicative of the compound's ability to enhance central noradrenergic and/or serotonergic neurotransmission, which aligns with the mechanism of its active (R)-enantiomer.

Pharmacology In Vivo Screening Monoamine Depletion

Confirmation of Enantiomeric Purity and Identity by Regulatory Authorities

The compound's unique identity and purity are validated by its inclusion in authoritative databases with a specific UNII (328ED4J9CC) assigned by the FDA Global Substance Registration System, differentiating it from other desmethylsibutramine salts and enantiomers [1]. This level of regulatory recognition is essential for traceability in research and analytical method development.

Analytical Chemistry Reference Standards Quality Control

Validated Research Application Scenarios for (R)-Desmethylsibutramine Hydrochloride Based on Quantitative Evidence


Enantioselective Pharmacological Studies in Obesity and Appetite Regulation

Given the direct evidence of significantly greater anorexic effects for the (R)-enantiomer compared to the (S)-form and racemic sibutramine, (R)-desmethylsibutramine hydrochloride is the required reference standard for any study aiming to investigate the specific contribution of this active metabolite to appetite suppression. This includes in vivo feeding studies, mechanistic investigations of neurotransmitter systems in satiety, and the development of enantiomer-specific therapies [1].

Development and Validation of Chiral Analytical Methods

The distinct pharmacological profile of the (R)-enantiomer necessitates its use as a pure reference standard in analytical chemistry. This is critical for developing and validating chiral HPLC or LC-MS/MS methods to quantify the specific enantiomeric composition of sibutramine metabolites in biological matrices (e.g., plasma, urine) for pharmacokinetic or forensic toxicology studies [1].

Investigating Antidepressant-Like Mechanisms in Preclinical Models

The demonstrated superiority of (R)-desmethylsibutramine in reducing immobility time in the Porsolt swim test, compared to its (S)-enantiomer and sibutramine, positions this compound as a valuable tool for studying enantioselective mechanisms in behavioral models of depression. Researchers can use it to dissect the roles of norepinephrine and dopamine reuptake inhibition in mood-related behaviors [2].

In Vitro Transporter Binding and Functional Assays

Based on evidence that the compound is a potent inhibitor of norepinephrine and dopamine reuptake, (R)-desmethylsibutramine hydrochloride serves as a key positive control or reference ligand in radioligand binding assays and functional uptake assays for human NET and DAT. Its defined stereochemistry ensures assay specificity, which is crucial for screening new chemical entities against these high-value CNS targets [2].

Technical Documentation Hub

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